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Introduction
1-[2-(4-Fluorophenoxy)ethyl]piperazine is a molecule of significant interest within the

landscape of contemporary drug discovery and development. As a derivative of piperazine, a

ubiquitous scaffold in medicinal chemistry, its structural features—a fluorophenoxy group linked

by an ethyl chain to a piperazine ring—suggest a potential for diverse pharmacological

activities. The presence of the fluorine atom can modulate metabolic stability and receptor

binding affinity, while the piperazine moiety often imparts favorable pharmacokinetic properties,

including improved solubility and the ability to cross the blood-brain barrier.

This technical guide provides a comprehensive overview of the core physicochemical

properties of 1-[2-(4-Fluorophenoxy)ethyl]piperazine. Understanding these characteristics is

paramount for researchers, as they fundamentally govern a compound's behavior in biological

systems, influencing everything from initial formulation to its ultimate therapeutic efficacy and

safety profile. This document synthesizes available experimental data with predictive insights,

offering a foundational resource for scientists engaged in the design and development of novel

therapeutics based on this chemical entity.
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Core Physicochemical Properties
A thorough understanding of a compound's physicochemical profile is the bedrock of rational

drug design. These properties dictate the absorption, distribution, metabolism, and excretion

(ADME) profile of a potential drug candidate. Below is a summary of the known and predicted

properties of 1-[2-(4-Fluorophenoxy)ethyl]piperazine.

Structural and Molecular Data
The foundational characteristics of 1-[2-(4-Fluorophenoxy)ethyl]piperazine are detailed in

the table below. The molecular formula and weight are fundamental for all stoichiometric

calculations and analytical interpretations.

Property Value Source

Chemical Name

1-[2-(4-

Fluorophenoxy)ethyl]piperazin

e

-

CAS Number 77602-92-7 [1]

Molecular Formula C12H17FN2O [1]

Molecular Weight 224.27 g/mol [1]

Chemical Structure -

Key Physicochemical Parameters
The following table summarizes critical physicochemical parameters that influence the

compound's behavior in both in vitro and in vivo settings. Where experimental data is

unavailable, predicted values from computational models are provided. It is crucial to note that

these predictions should be confirmed experimentally.
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Property
Value
(Experimental)

Value (Predicted)
Significance in
Drug Development

Melting Point Not Available ~45-55 °C

Influences solubility,

dissolution rate, and

formulation strategies.

Boiling Point 125 °C (at 1.3 Torr)[1] -

Important for

purification and

assessing thermal

stability.

Density Not Available 1.100 ± 0.06 g/cm³[1]

Relevant for

formulation and

manufacturing

processes.

pKa Not Available 9.26 ± 0.10[1]

Governs the ionization

state at physiological

pH, impacting

solubility, permeability,

and receptor binding.

logP Not Available ~2.5 - 3.5

A measure of

lipophilicity, which

affects membrane

permeability, protein

binding, and metabolic

clearance.

Solubility Not Available

Sparingly soluble in

water; Soluble in

organic solvents like

ethanol, methanol,

and DMSO.

Crucial for

formulation,

bioavailability, and

designing in vitro

assays.

Experimental Protocols for Property Determination
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To ensure scientific integrity and reproducibility, the determination of key physicochemical

properties should follow standardized and validated protocols. The following sections outline

general methodologies applicable to piperazine derivatives like 1-[2-(4-
Fluorophenoxy)ethyl]piperazine.

Protocol for pKa Determination by Potentiometric
Titration
The acid dissociation constant (pKa) is a critical parameter that can be accurately determined

using potentiometric titration. This method involves monitoring the pH of a solution of the

compound as a titrant of known concentration is added.

Methodology:

Preparation of the Analyte Solution: Accurately weigh and dissolve a known amount of 1-[2-
(4-Fluorophenoxy)ethyl]piperazine in deionized water to create a solution of a specific

concentration (e.g., 0.01 M).

Titration Setup: Place the analyte solution in a temperature-controlled vessel and use a

calibrated pH meter to monitor the pH.

Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small,

precise increments.

Data Acquisition: Record the pH of the solution after each addition of the titrant.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined

from the inflection point of the titration curve, which corresponds to the point where half of

the piperazine nitrogens are protonated.
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Figure 1: Workflow for pKa determination by potentiometric titration.

Protocol for logP Determination by Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's differential solubility in two

immiscible phases, typically n-octanol and water. The shake-flask method is the traditional and

most reliable technique for its determination.

Methodology:

Phase Preparation: Prepare a saturated solution of n-octanol with water and a saturated

solution of water with n-octanol.

Compound Distribution: Dissolve a known amount of 1-[2-(4-
Fluorophenoxy)ethyl]piperazine in one of the phases.

Equilibration: Mix equal volumes of the n-octanol and water phases in a separatory funnel

and shake vigorously for a set period to allow for the compound to partition between the two

phases. Let the phases separate completely.

Concentration Measurement: Carefully separate the two phases and determine the

concentration of the compound in each phase using a suitable analytical technique, such as

UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

n-octanol phase to the concentration in the aqueous phase. The logP is the base-10

logarithm of P.
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Figure 2: Workflow for logP determination by the shake-flask method.

Spectroscopic Profile (Predicted)
As experimental spectral data for 1-[2-(4-Fluorophenoxy)ethyl]piperazine is not readily

available in public databases, this section provides predicted spectral information based on its

chemical structure. These predictions are generated using computational algorithms and serve

as a guide for experimental spectral acquisition and interpretation.

Predicted ¹H NMR Spectrum
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is essential for elucidating the

structure of a molecule by providing information about the chemical environment of hydrogen

atoms.

Aromatic Protons (Fluorophenoxy group): Two sets of doublets are expected in the aromatic

region (δ 6.8-7.2 ppm), characteristic of a para-substituted benzene ring. The fluorine atom

will cause splitting of the adjacent proton signals.

Ethyl and Piperazine Protons: A series of triplets and multiplets are predicted in the aliphatic

region (δ 2.5-4.2 ppm). The protons of the ethyl linker and the piperazine ring will show
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complex splitting patterns due to coupling with each other. The protons on the carbons

adjacent to the oxygen and nitrogen atoms will be shifted downfield.

Predicted ¹³C NMR Spectrum
The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides information about

the carbon skeleton of a molecule.

Aromatic Carbons: Signals for the six carbons of the fluorophenoxy group are expected in

the downfield region (δ 115-160 ppm). The carbon attached to the fluorine will show a large

C-F coupling constant.

Aliphatic Carbons: The carbons of the ethyl linker and the piperazine ring will appear in the

upfield region (δ 45-70 ppm).

Predicted Infrared (IR) Spectrum
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

C-F Stretch: A strong absorption band is expected in the region of 1200-1250 cm⁻¹,

characteristic of the C-F bond in the fluorophenoxy group.

C-O-C Stretch: An absorption band corresponding to the ether linkage will likely appear

around 1050-1150 cm⁻¹.

C-N Stretch: The C-N stretching vibrations of the piperazine ring are expected in the region

of 1000-1200 cm⁻¹.

Aromatic C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1450-1600

cm⁻¹ region.

C-H Stretches: Aliphatic and aromatic C-H stretching vibrations will appear around 2800-

3100 cm⁻¹.

Predicted Mass Spectrum
Mass spectrometry (MS) provides information about the molecular weight and fragmentation

pattern of a molecule.
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Molecular Ion Peak (M+): The molecular ion peak is expected at an m/z value corresponding

to the molecular weight of the compound (224.27).

Major Fragments: Fragmentation is likely to occur at the ether linkage and within the

piperazine ring, leading to characteristic fragment ions. Common fragments may include the

fluorophenoxy group and the piperazine ring with or without the ethyl linker.

Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 1-[2-(4-
Fluorophenoxy)ethyl]piperazine is not readily available, general safety precautions for

piperazine derivatives and fluorinated aromatic compounds should be followed.

General Hazards: Piperazine derivatives can be irritants to the skin, eyes, and respiratory

tract. Some may also have neurological effects.[2][3] Fluorinated aromatic compounds can

also be toxic and may pose environmental hazards.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

goggles, gloves, and a lab coat when handling this compound.

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of

dust or vapors.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion
This technical guide has provided a detailed overview of the known and predicted

physicochemical properties of 1-[2-(4-Fluorophenoxy)ethyl]piperazine. While some

experimental data is available, significant gaps remain, particularly in the areas of lipophilicity,

melting point, solubility, and comprehensive spectral analysis. The provided predictive data and

general experimental protocols offer a strong starting point for researchers. It is strongly

recommended that experimental validation of the predicted properties be undertaken to build a

more complete and accurate profile of this promising molecule. A thorough understanding of
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these fundamental characteristics will undoubtedly facilitate its progression through the drug

discovery and development pipeline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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